N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique combination of a fluorobenzo[d]thiazole moiety, a nitrofuran ring, and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzo[d]thiazole intermediate, followed by the introduction of the nitrofuran ring and the pyridin-3-ylmethyl group. Common reagents used in these reactions include various halogenated compounds, nitrating agents, and coupling reagents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted derivatives, oxidized furan rings, and substituted benzo[d]thiazole rings .
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant antimicrobial and antiproliferative activities, making it a potential candidate for the development of new antibiotics and anticancer agents.
Medicine: Its unique structure allows it to interact with specific biological targets, leading to potential therapeutic applications in treating infections and cancer.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. Additionally, it can interfere with cellular signaling pathways in cancer cells, resulting in antiproliferative activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors critical for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative activities.
2,4-Disubstituted thiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.
Benzo[d]thiazole-2-thiol derivatives: Show potential as quorum sensing inhibitors and antimicrobial agents .
Uniqueness
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its fluorine substitution and nitrofuran ring contribute to its stability and enhance its interactions with biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O4S/c19-12-4-1-5-14-16(12)21-18(28-14)22(10-11-3-2-8-20-9-11)17(24)13-6-7-15(27-13)23(25)26/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFKGKLSUDGVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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